REACTION_CXSMILES
|
B.O1CCCC1.[C:7]([CH2:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13](O)=[O:14])(O)=[O:8].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1>[OH:14][CH2:13][C:12]1[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=1[CH2:10][CH2:7][OH:8] |f:0.1|
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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B.O1CCCC1
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Name
|
|
Quantity
|
6 g
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Type
|
reactant
|
Smiles
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C(=O)(O)CC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at 0-5° C. for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
warmed to room temperature for 1 hour
|
Duration
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1 h
|
Type
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CONCENTRATION
|
Details
|
the reaction concentrated to ˜150 mL
|
Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with ethyl acetate (3×150 mL)
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Type
|
WASH
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Details
|
The combined organics were washed sequentially with 1M aqueous sodium hydroxide solution (150 mL), water (150 mL), brine (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |